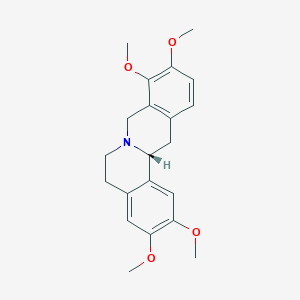

D-Tetrahidropalmatina

Descripción general

Descripción

D-Tetrahidropalmatina: es un alcaloide isoquinolínico que se encuentra en varias especies de plantas, principalmente en el género Corydalis y Stephania. Este compuesto se ha utilizado tradicionalmente en la medicina herbal china por sus propiedades analgésicas y sedantes . Ha ganado atención por sus posibles aplicaciones terapéuticas, incluido su uso como alternativa a los medicamentos ansiolíticos y sedantes.

Aplicaciones Científicas De Investigación

La D-Tetrahidropalmatina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de referencia en la química analítica para el desarrollo de métodos cromatográficos.

Biología: Se estudia por sus efectos en los sistemas de neurotransmisores, particularmente los receptores de dopamina.

Medicina: Se investiga por su potencial en el tratamiento de enfermedades como la ansiedad, el insomnio y la adicción.

Industria: Se utiliza en la formulación de suplementos dietéticos y remedios herbales.

Mecanismo De Acción

La D-Tetrahidropalmatina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina. Actúa como un antagonista en los receptores de dopamina D1 y D2, lo que ayuda a modular los niveles de dopamina en el cerebro. Se cree que este mecanismo contribuye a sus efectos sedantes y ansiolíticos. Además, se ha demostrado que interactúa con otros tipos de receptores, incluidos los receptores adrenérgicos alfa-1 y los receptores GABA-A, lo que mejora aún más su perfil farmacológico .

Análisis Bioquímico

Biochemical Properties

D-THP plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including dopamine D1 and D2 receptors . D-THP demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

D-THP has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Molecular Mechanism

D-THP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The effects of D-THP change over time in laboratory settings. It has been found that D-THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo

Dosage Effects in Animal Models

The effects of D-THP vary with different dosages in animal models

Metabolic Pathways

D-THP is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways of D-THP in humans were studied, and the biotransformation of D-THP mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

D-THP is transported and distributed within cells and tissues

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-Tetrahidropalmatina se puede sintetizar a través de varias rutas químicas. Un método común implica la reducción de la tetrahidropalmatina utilizando borohidruro de sodio en metanol. La reacción se lleva a cabo típicamente a temperatura ambiente, y el producto se purifica mediante recristalización .

Métodos de producción industrial: La producción industrial de D-Tetrahidropalmatina a menudo implica la extracción del compuesto de fuentes vegetales como Corydalis yanhusuo y Stephania rotunda. El proceso de extracción incluye pasos como la maceración, la filtración y la extracción con solventes. El extracto crudo se purifica luego utilizando técnicas cromatográficas para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: La D-Tetrahidropalmatina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos metoxi.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio en solventes anhidros.

Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.

Principales productos:

Oxidación: Quinonas y compuestos relacionados.

Reducción: Derivados dihidro.

Sustitución: Derivados halogenados de isoquinolina.

Comparación Con Compuestos Similares

Compuestos similares:

Levo-Tetrahidropalmatina: Un enantiómero más potente con propiedades farmacológicas similares.

Berberina: Otro alcaloide isoquinolínico con propiedades antimicrobianas y antiinflamatorias.

Palmatina: Conocido por sus efectos antimicrobianos y antiinflamatorios.

Unicidad: La D-Tetrahidropalmatina es única debido a su interacción específica con los receptores de dopamina, lo que la distingue de otros alcaloides isoquinolínicos. Su capacidad para modular los niveles de dopamina la hace particularmente valiosa en el tratamiento de enfermedades neurológicas y psiquiátricas .

Propiedades

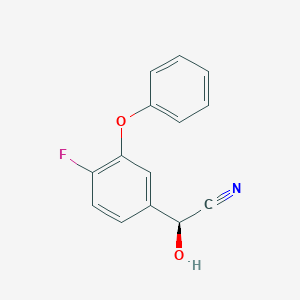

IUPAC Name |

(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDJSLRWYMAQI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359548 | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3520-14-7 | |

| Record name | Tetrahydropalmatine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tetrahydropalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPALMATINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

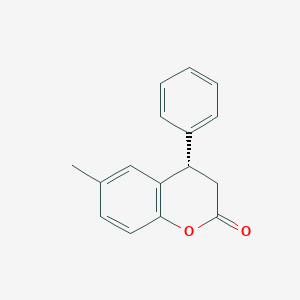

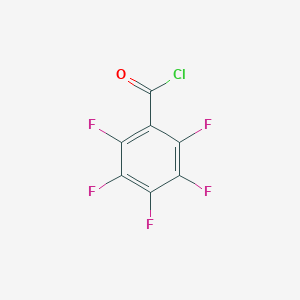

Feasible Synthetic Routes

Q1: How does D-Tetrahydropalmatine differ from its enantiomer, L-Tetrahydropalmatine, in terms of its interaction with dopamine receptors?

A: Research indicates that D-Tetrahydropalmatine and L-Tetrahydropalmatine exhibit distinct interactions with dopamine receptors. [] While L-Tetrahydropalmatine acts as a dopamine receptor antagonist, particularly at D1 receptors, D-Tetrahydropalmatine does not display affinity for D2 receptors. [] This difference highlights the importance of stereochemistry in determining the pharmacological activity of these compounds.

Q2: What is the impact of D-Tetrahydropalmatine on dopamine levels in the brain?

A: Studies show that D-Tetrahydropalmatine can deplete dopamine levels in the brain. [] Specifically, administration of D-Tetrahydropalmatine was found to decrease striatal dopamine levels while concomitantly increasing homovanillic acid (HVA) levels. [] This effect suggests that D-Tetrahydropalmatine may interfere with dopamine storage or release mechanisms.

Q3: How does the structure of Tetrahydroprotoberberines, the class of compounds to which D-Tetrahydropalmatine belongs, influence their interaction with dopamine receptors?

A: The presence and position of hydroxyl groups on the Tetrahydroprotoberberine skeleton play a crucial role in determining their affinity for dopamine receptors. [] Research suggests that L-stepholidine, a Tetrahydroprotoberberine with two hydroxyl groups at the C2 and C10 positions, exhibits higher affinity for D1 receptors compared to other Tetrahydroprotoberberines. [] This finding emphasizes the importance of structural modifications in modulating the pharmacological activity of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)